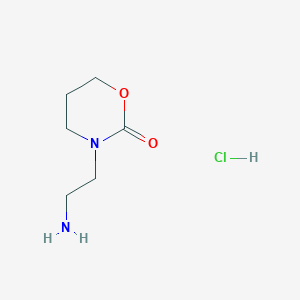
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride
Vue d'ensemble
Description
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molar mass of approximately 166.61 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, characteristic of oxazolidinones. This unique structure contributes to its biological activity, particularly its interactions with bacterial ribosomes and other cellular targets.
The mechanism of action involves the compound's interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxazinanone ring may also stabilize certain molecular conformations, enhancing its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism includes binding to bacterial ribosomes, inhibiting protein synthesis which is critical for bacterial growth and replication. For instance, studies have shown that derivatives of this compound have minimum inhibitory concentrations (MIC) in the range of 80–160 µg/ml against key Gram-negative and Gram-positive pathogens .
Antitumor Activity
The compound has also been evaluated for its antitumor properties . In vitro studies demonstrated significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). Selected compounds exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as anticancer agents. Flow cytometric analysis showed that these compounds induced cell cycle arrest at the G2/M phase, highlighting their mechanism in inhibiting cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on the compound's derivatives revealed that they effectively inhibited bacterial growth in various strains, suggesting their potential use in treating infections caused by resistant bacteria .
- Cytotoxicity Against Cancer Cells : In a comparative study involving different analogs of this compound, researchers found that certain derivatives had enhanced cytotoxic effects against resistant cancer cell lines. These findings suggest a promising avenue for developing new anticancer therapies .
Summary of Research Findings
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-2-4-8-3-1-5-10-6(8)9;/h1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYWXTQWTBFBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















